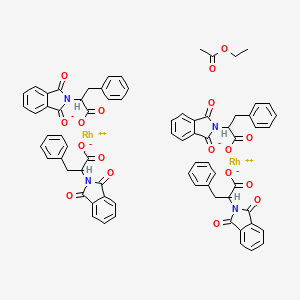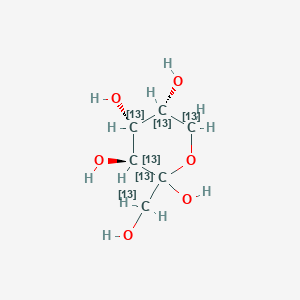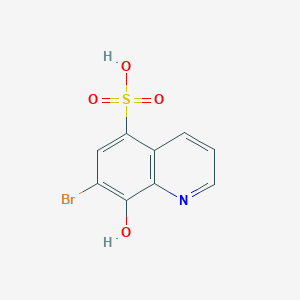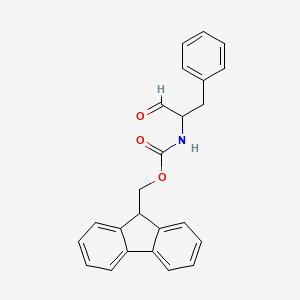
2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate; ethyl acetate; rhodium(2+) is a complex chemical compound with unique physical and chemical properties. This compound is often used in various scientific research applications due to its distinctive structure and reactivity.
准备方法
The synthesis of 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate; ethyl acetate; rhodium(2+) typically involves multiple steps. The synthetic route often starts with the preparation of the 1,3-dioxoisoindoline derivative, followed by the introduction of the phenylpropanoate group. The final step involves the coordination of rhodium(2+) with ethyl acetate as a ligand. The reaction conditions usually require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.
化学反应分析
2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate; ethyl acetate; rhodium(2+) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate; ethyl acetate; rhodium(2+) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions due to its ability to facilitate complex transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its unique reactivity is advantageous.
作用机制
The mechanism by which 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate; ethyl acetate; rhodium(2+) exerts its effects involves its interaction with specific molecular targets. The rhodium(2+) center plays a crucial role in facilitating various chemical transformations by acting as a catalyst. The compound’s structure allows it to interact with different pathways, leading to the desired chemical or biological outcomes.
相似化合物的比较
When compared to similar compounds, 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate; ethyl acetate; rhodium(2+) stands out due to its unique combination of functional groups and the presence of rhodium(2+). Similar compounds include:
- 2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate; ethyl acetate; rhodium(2+)
- 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoic acid; ethyl acetate; rhodium(2+)
These compounds share some structural similarities but differ in their specific functional groups and reactivity, making each one unique in its applications and properties.
属性
分子式 |
C72H56N4O18Rh2 |
|---|---|
分子量 |
1471.0 g/mol |
IUPAC 名称 |
2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+) |
InChI |
InChI=1S/4C17H13NO4.C4H8O2.2Rh/c4*19-15-12-8-4-5-9-13(12)16(20)18(15)14(17(21)22)10-11-6-2-1-3-7-11;1-3-6-4(2)5;;/h4*1-9,14H,10H2,(H,21,22);3H2,1-2H3;;/q;;;;;2*+2/p-4 |
InChI 键 |
HPPXXODRLNJMGM-UHFFFAOYSA-J |
规范 SMILES |
CCOC(=O)C.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.[Rh+2].[Rh+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2,2-bis({3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl})propyl]-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12512380.png)
![6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid; cyclohexylamine](/img/structure/B12512384.png)
![7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooct-1-enyl)cyclopentyl]heptanoic acid](/img/structure/B12512395.png)
![(R)-(2,2,2',2'-Tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12512407.png)
![7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride](/img/structure/B12512415.png)
![Ethyl 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12512420.png)



![2-Amino-5-[(4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-yl)amino]pentanoic acid](/img/structure/B12512446.png)
acetic acid](/img/structure/B12512449.png)
![N-[5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide](/img/structure/B12512455.png)
